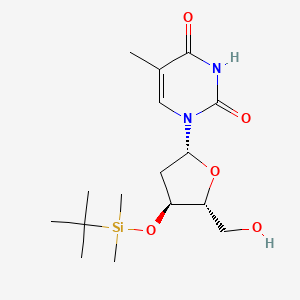

3'-O-(t-butyldimethylsilyl)thymidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332379 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-27-5 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3'-O-(t-butyldimethylsilyl)thymidine: Properties, Synthesis, and Applications

This in-depth technical guide provides a comprehensive overview of 3'-O-(t-butyldimethylsilyl)thymidine, a critical protected nucleoside analog. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, and pivotal applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of Selective Protection

In the realm of nucleic acid chemistry and medicinal chemistry, the precise modification of nucleosides is paramount. The synthesis of oligonucleotides and novel nucleoside-based therapeutics often necessitates the selective protection of specific hydroxyl groups to direct chemical reactions to the desired position. This compound (3'-O-TBDMS-thymidine) emerges as a key player in this context. The bulky tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position of thymidine offers robust protection, enabling chemists to perform reactions on other parts of the molecule, most notably the 5'-hydroxyl group. This strategic protection is fundamental to the stepwise construction of DNA and RNA strands and the synthesis of modified nucleosides with therapeutic potential.[1][2][3]

Core Chemical Properties

A thorough understanding of the physicochemical properties of 3'-O-TBDMS-thymidine is essential for its effective handling, reaction optimization, and purification.

Structure and Identification

The molecular structure of 3'-O-TBDMS-thymidine consists of a thymidine core with a TBDMS group covalently attached to the oxygen of the 3'-hydroxyl group of the deoxyribose sugar.

Systematic IUPAC Name: 1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[4]

Synonyms: 3'-O-(tert-Butyldimethylsilyl)thymidine, 3'-O-(TBDMS)Thymidine[4][5]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈N₂O₅Si | [4][6] |

| Molecular Weight | 356.49 g/mol | [4] |

| Appearance | White Powder | [7] |

| Storage Condition | -20°C | [6] |

| Purity | Typically ≥95% | [7][] |

Synthesis and Purification: A Protocol Built on Selectivity

The synthesis of 3'-O-TBDMS-thymidine hinges on the selective silylation of the 3'-hydroxyl group over the 5'-hydroxyl group of thymidine. While direct selective silylation can be challenging, a common and effective strategy involves a protection-deprotection sequence.

Synthetic Strategy: The Protection-Deprotection Workflow

A robust and widely adopted method for preparing 3'-O-TBDMS-thymidine involves the initial protection of the more reactive 5'-hydroxyl group, followed by the silylation of the 3'-hydroxyl group, and concluding with the selective removal of the 5'-protecting group.[2]

Caption: Synthetic workflow for 3'-O-TBDMS-thymidine.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 3'-O-TBDMS-thymidine.

Step 1: 5'-O-Dimethoxytritylation of Thymidine

-

Dissolve thymidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5'-O-DMT-thymidine.

Step 2: 3'-O-Silylation

-

Dissolve the 5'-O-DMT-thymidine in anhydrous pyridine or dimethylformamide (DMF).

-

Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work up the reaction mixture by adding water and extracting with an organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to yield 5'-O-DMT-3'-O-TBDMS-thymidine.

Step 3: Selective 5'-O-Detritylation

-

Dissolve the purified 5'-O-DMT-3'-O-TBDMS-thymidine in a chlorinated solvent such as dichloromethane.

-

Add a mild acid, for example, a solution of 3% trichloroacetic acid in dichloromethane, dropwise at 0°C.[9]

-

Monitor the reaction closely by TLC. The appearance of a bright orange color indicates the presence of the dimethoxytrityl cation.

-

Once the starting material is consumed, quench the reaction by adding a weak base, such as aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product is purified by flash column chromatography to afford pure 3'-O-TBDMS-thymidine.[10]

Core Applications in Research and Development

The unique stability and selective removal of the TBDMS group make 3'-O-TBDMS-thymidine an invaluable tool in several areas of scientific research and drug development.

Oligonucleotide Synthesis

The primary application of 3'-O-TBDMS-thymidine is as a building block in the chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[9][11] In this process, the 3'-O-TBDMS protected thymidine can be phosphitylated at the 5'-hydroxyl position to create a phosphoramidite monomer. This monomer is then used in an automated synthesizer to add a thymidine unit to a growing oligonucleotide chain. The TBDMS group protects the 3'-hydroxyl during the coupling cycles and is stable to the conditions used for the removal of other protecting groups.[3]

Caption: Role of 3'-O-TBDMS-thymidine in oligonucleotide synthesis.

Intermediate in Drug Development

3'-O-TBDMS-thymidine serves as a crucial intermediate in the synthesis of various modified nucleosides that are investigated as potential therapeutic agents. The protection of the 3'-position allows for chemical modifications at the 5'-position or on the thymine base itself. These modifications are explored to enhance the antiviral or anticancer properties of the nucleoside analogs.[1][12] For instance, it is a precursor in the synthesis of potent antiviral medications like Azidothymidine (AZT), which is used in the treatment of HIV/AIDS.[1]

Deprotection Strategies

The removal of the TBDMS group is a critical step to unveil the free 3'-hydroxyl group in the final product. The silicon-oxygen bond is susceptible to cleavage by fluoride ions.

Standard Deprotection Protocol

A widely used reagent for the removal of the TBDMS group is tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[3][9]

-

Dissolve the 3'-O-TBDMS protected compound in anhydrous THF.

-

Add a solution of 1M TBAF in THF.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the deprotected nucleoside by column chromatography.

Alternatively, triethylamine trihydrofluoride (TEA·3HF) is also an effective reagent for desilylation and is often used in RNA synthesis deprotection protocols.[13][14]

Conclusion

This compound is more than just a protected nucleoside; it is a testament to the ingenuity of chemical strategies that enable the synthesis of complex biomolecules and novel therapeutics. Its robust yet selectively cleavable nature provides chemists with the control needed to navigate the intricate pathways of oligonucleotide synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher or scientist working in these dynamic fields.

References

-

PubChem. 3'-O-tert-butyldimethylsilyl-thymidine | C16H28N2O5Si | CID 552460. Available from: [Link]

-

Cheméo. Chemical Properties of Thymidine, 3'-O-TMS, 5'-O-TBDMS. Available from: [Link]

-

This compound suppliers USA. Available from: [Link]

-

Cheméo. Chemical Properties of 3'-O-tert-butyldimethylsilyl-thymidine (CAS 40733-27-5). Available from: [Link]

-

ResearchGate. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Available from: [Link]

-

PubChem. 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine. Available from: [Link]

-

NIH. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC. Available from: [Link]

-

Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. Available from: [Link]

-

NIH. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC. Available from: [Link]

-

Wikipedia. Nucleoside phosphoramidite. Available from: [Link]

-

Bellon, L. (2000). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 1(1), 3.6.1-3.6.13. Available from: [Link]

-

Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Available from: [Link]

-

ACS Publications. Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides | The Journal of Organic Chemistry. Available from: [Link]

-

Phenomenex. RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Available from: [Link]

-

ResearchGate. How to purify compound with TBDMS as a protective group?. Available from: [Link]

-

NIST. Thymidine, 3'-O-TMS, 5'-O-TBDMS. Available from: [Link]

-

SpectraBase. 3'-O-TERT.-BUTYLDIMETHYLSILYL-5'-DEOXY-5'-THIO-THYMIDINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NIH. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC. Available from: [Link]

-

ResearchGate. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Available from: [Link]

-

MDPI. Thymidine-Inosine Dimer Building Block for Reversible Modification of Synthetic Oligonucleotides. Available from: [Link]

-

ResearchGate. RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection | Request PDF. Available from: [Link]

Sources

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 3'-O-tert-butyldimethylsilyl-thymidine | C16H28N2O5Si | CID 552460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3'-O-[tert-Butyl(dimethyl)silyl]thymidine | 40733-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3'-O-[tert-Butyl(dimethyl)silyl]thymidine, 40733-27-5 | BroadPharm [broadpharm.com]

- 7. 3’-O-tert-Butyldiphenylsilylthymidine | CymitQuimica [cymitquimica.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glenresearch.com [glenresearch.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Regioselective Synthesis of 3'-O-TBDMS-thymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3'-O-tert-butyldimethylsilyl (TBDMS)-thymidine, a crucial building block in the chemical synthesis of oligonucleotides. The strategic protection of the 3'-hydroxyl group of thymidine is a fundamental step in preventing undesired side reactions during the formation of phosphodiester bonds at the 5'-position. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses common challenges and optimization strategies. By grounding the procedure in established chemical literature and providing clear, actionable steps, this guide serves as an essential resource for researchers in nucleic acid chemistry and drug development.

Introduction: The Imperative of Selective Hydroxyl Protection

In the intricate landscape of oligonucleotide synthesis, the precise control of reactivity is paramount. Thymidine, a cornerstone of DNA, possesses two primary hydroxyl groups at the 3' and 5' positions of its deoxyribose moiety. To orchestrate the regioselective formation of phosphodiester linkages at the 5'-hydroxyl group, the 3'-hydroxyl must be temporarily rendered inert. The tert-butyldimethylsilyl (TBDMS) ether has emerged as a protecting group of choice due to its facile introduction, robust stability under a range of reaction conditions, and clean removal under specific, mild conditions.[1]

The synthesis of 3'-O-TBDMS-thymidine hinges on the selective silylation of the secondary 3'-hydroxyl group in the presence of the more sterically accessible primary 5'-hydroxyl group. While the primary hydroxyl is kinetically favored for silylation, careful control of reaction conditions can achieve the desired regioselectivity for the thermodynamically more stable 3'-isomer, or allow for the separation of the resulting isomeric mixture.

The Chemistry of Silylation: A Mechanistic Overview

The protection of an alcohol as a TBDMS ether proceeds via a nucleophilic substitution reaction at the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically facilitated by a base, most commonly imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

The Role of Imidazole: Imidazole plays a dual role in this transformation. Firstly, it acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Secondly, and more importantly, it reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than TBDMS-Cl itself.

Regioselectivity in Thymidine Silylation: The primary 5'-hydroxyl group of thymidine is less sterically hindered and therefore reacts more rapidly with the bulky TBDMS silylating agent. However, the reaction is reversible, and under thermodynamic control, the silyl group can migrate to the more thermodynamically stable secondary 3'-position. By carefully selecting the reaction time and temperature, the formation of the desired 3'-O-TBDMS-thymidine can be optimized. In practice, the reaction often yields a mixture of 3'-O-TBDMS-thymidine, 5'-O-TBDMS-thymidine, and 3',5'-bis-O-TBDMS-thymidine, which necessitates a robust purification strategy.[1]

Experimental Protocol: Synthesis of 3'-O-TBDMS-thymidine

This protocol is adapted from the foundational work of Ogilvie and has been optimized for a typical laboratory scale.[1]

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | 2.42 g (10 mmol) | ≥99% | Sigma-Aldrich |

| TBDMS-Cl | C₆H₁₅ClSi | 150.72 | 1.66 g (11 mmol) | ≥98% | Sigma-Aldrich |

| Imidazole | C₃H₄N₂ | 68.08 | 1.50 g (22 mmol) | ≥99% | Sigma-Aldrich |

| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | As needed | ACS Grade | Fisher Scientific |

| Saturated aq. NaHCO₃ | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Granular | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh | Sorbent Technologies |

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of 3'-O-TBDMS-thymidine.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thymidine (2.42 g, 10 mmol) and imidazole (1.50 g, 22 mmol).

-

Add anhydrous DMF (50 mL) and stir until all solids have dissolved.

-

To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.66 g, 11 mmol) portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction typically shows significant conversion within 2-4 hours, but may be stirred for up to 24 hours to maximize the yield of the desired product. The TLC plate will show the starting material (thymidine), the desired 3'-O-TBDMS product, the 5'-O-TBDMS isomer, and the 3',5'-bis-O-TBDMS product. The 3'-isomer generally has a higher Rf value than the 5'-isomer.[1]

-

Work-up: Once the desired conversion is achieved, quench the reaction by the addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or foam.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure 3'-O-TBDMS-thymidine. The expected order of elution is: 3',5'-bis-O-TBDMS-thymidine, followed by 3'-O-TBDMS-thymidine, and then 5'-O-TBDMS-thymidine.

-

-

Isolation: Combine the fractions containing the pure 3'-O-TBDMS-thymidine and concentrate under reduced pressure to obtain the product as a white solid. The typical yield for the isolated 3'-isomer is in the range of 30-40%.

Characterization of 3'-O-TBDMS-thymidine

The identity and purity of the synthesized 3'-O-TBDMS-thymidine should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₆H₂₈N₂O₅Si |

| Molecular Weight | 356.49 g/mol [2] |

| Appearance | White solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H, H-6), 6.30 (t, J = 6.8 Hz, 1H, H-1'), 4.50 (m, 1H, H-3'), 3.95 (m, 1H, H-4'), 3.85 (dd, J = 12.0, 2.8 Hz, 1H, H-5'a), 3.75 (dd, J = 12.0, 2.8 Hz, 1H, H-5'b), 2.30 (m, 2H, H-2'), 1.90 (s, 3H, 5-CH₃), 0.90 (s, 9H, Si-C(CH₃)₃), 0.10 (s, 6H, Si-(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.0 (C-4), 150.5 (C-2), 135.5 (C-6), 111.0 (C-5), 87.5 (C-4'), 85.0 (C-1'), 72.0 (C-3'), 62.5 (C-5'), 40.0 (C-2'), 25.7 (Si-C(CH₃)₃), 18.0 (Si-C(CH₃)₃), 12.5 (5-CH₃), -4.8 (Si-(CH₃)₂) |

| Mass Spectrometry (EI) | m/z: 299 [M - C₄H₉]⁺, 242 [M - TBDMS]⁺, 126 [Thymine+H]⁺ |

Troubleshooting and Optimization

-

Low Yield of 3'-Isomer: If the yield of the desired 3'-O-TBDMS-thymidine is low, consider increasing the reaction time to favor thermodynamic equilibrium. However, prolonged reaction times may also lead to an increase in the formation of the 3',5'-bis-silylated product.

-

Difficult Separation of Isomers: The separation of the 3'- and 5'-isomers can be challenging. A slow, shallow gradient during column chromatography is crucial for achieving good resolution. The use of a different solvent system, such as methanol/dichloromethane, may also be explored.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous, as moisture will quench the silylating agent. The TBDMS-Cl should be of high quality and stored under anhydrous conditions.

-

Alternative Silylating Agents: For more challenging substrates or to potentially improve regioselectivity, other silylating agents such as TBDMS-triflate (TBDMSOTf) can be used, although these are typically more reactive and may require more stringent control of reaction conditions.

Conclusion

The synthesis of 3'-O-TBDMS-thymidine is a well-established yet nuanced procedure that is fundamental to the construction of synthetic DNA. By understanding the underlying chemical principles and adhering to a carefully executed experimental protocol, researchers can reliably produce this essential building block. The keys to success lie in the use of high-quality, anhydrous reagents, diligent reaction monitoring, and a meticulous purification process. This guide provides the necessary framework for achieving a successful synthesis, empowering researchers to advance their work in the fields of nucleic acid chemistry and drug discovery.

References

-

NIST. (n.d.). Thymidine, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Thymidine, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3'-O-tert-butyldimethylsilyl-thymidine. Retrieved from [Link]

-

ResearchGate. (2015). How to purify compound with TBDMS as a protective group? Retrieved from [Link]

-

Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. Retrieved from [Link]

Sources

3'-O-(t-butyldimethylsilyl)thymidine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 3'-O-(t-butyldimethylsilyl)thymidine

Prepared by a Senior Application Scientist

Executive Summary

3'-O-(tert-Butyldimethylsilyl)thymidine is a cornerstone molecule in the field of synthetic nucleic acid chemistry. Its mechanism of action is not biological but chemical; it functions as a highly specific and robust protecting group for the 3'-hydroxyl function of the nucleoside thymidine. The bulky tert-butyldimethylsilyl (TBDMS) group provides steric hindrance and unique chemical stability, allowing for the selective manipulation of other reactive sites within the molecule, particularly the 5'-hydroxyl group. The core of its utility lies in its "orthogonality"—it remains stable under acidic and basic conditions used to remove other protecting groups, yet can be cleaved with high selectivity using fluoride ions. This guide provides an in-depth analysis of the silylation and desilylation mechanisms, the chemical principles governing its use, and its application in the strategic synthesis of oligonucleotides. We will also explore the hypothetical biological role of this compound as a potential prodrug, a concept rooted in the broader field of nucleoside analogue therapeutics.

Introduction: The Synthetic Challenge of Nucleosides

Thymidine, a fundamental component of DNA, possesses two primary reactive sites: the 5' and 3' hydroxyl (-OH) groups. In the multi-step process of synthesizing DNA oligonucleotides, these sites must be addressed with precision. Uncontrolled reactivity leads to a mixture of undesired products, including chain extension at the wrong position and the formation of (3'→3') or (5'→5') linkages. To achieve sequence-specific synthesis, a strategic application of protecting groups is essential. An ideal protecting group must be introduced efficiently, withstand a variety of reaction conditions, and be removed selectively without affecting the rest of the molecule. This principle of selective protection and deprotection is known as an orthogonal strategy .[1][2] The TBDMS group is a key player in such strategies due to its unique fluoride-lability, which contrasts with the acid-lability of groups like dimethoxytrityl (DMT) and the base-lability of acyl groups used for nucleobase protection.[2][3]

Part I: The Silylation Mechanism – Directing Synthetic Strategy

The primary function of the TBDMS group is to act as a temporary, sterically demanding shield for the 3'-hydroxyl group. This directed protection is the first step in leveraging 3'-O-TBDMS-thymidine as a synthetic intermediate.

The Silylation Reaction: A Step-by-Step Protocol

The synthesis of 3'-O-TBDMS-thymidine typically begins with a thymidine molecule where the 5'-position is already protected, for example, with a DMT group. This ensures the regioselective silylation of the 3'-hydroxyl.

Experimental Protocol: Synthesis of 3'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)thymidine

-

Preparation: Dissolve 5'-O-DMT-thymidine in anhydrous pyridine or a mixture of dimethylformamide (DMF) and pyridine. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

-

Reagent Addition: Add imidazole (approximately 2.5 equivalents) to the solution, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, approximately 1.2 equivalents).[4]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is quenched with methanol and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like dichloromethane, washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to yield the pure 3'-O-TBDMS-5'-O-DMT-thymidine.[5][6]

Causality Behind Experimental Choices:

-

TBDMS-Cl: This is the source of the silyl group. It is a stable, commercially available reagent.

-

Imidazole/Pyridine: Imidazole acts as a catalyst and a base. It reacts with TBDMS-Cl to form the highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole, which is a more potent silylating agent than TBDMS-Cl itself.[4] Pyridine serves as a non-nucleophilic base and solvent.

-

Anhydrous Conditions: Silylating agents are highly reactive towards water. The presence of moisture would consume the TBDMS-Cl and reduce the yield of the desired product.

Mechanism of Silylation

The reaction proceeds via a nucleophilic substitution at the silicon atom. The hydroxyl group of thymidine attacks the electrophilic silicon of the silylating agent, passing through a transient pentacoordinate silicon intermediate.[7]

Caption: Mechanism of 3'-Hydroxyl Silylation.

Properties and Selectivity of Silyl Ethers

The choice of silyl ether is critical and depends on the required stability. The steric bulk of the alkyl groups on the silicon atom dictates both the ease of formation and the stability of the resulting silyl ether.

| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride Cleavage) |

| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Most Labile) |

| Triethylsilyl | TES | 64 | ~100 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~10,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~1,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | 100,000 (Most Stable) |

| Data synthesized from relative hydrolysis and cleavage rates.[7] |

Part II: The Deprotection Mechanism – The Fluoride-Mediated Cleavage

The defining feature of the TBDMS group is its selective removal by a source of fluoride ions. This reaction is highly efficient and clean, forming the basis of its orthogonality.

The Desilylation Reaction: A Step-by-Step Protocol

Experimental Protocol: Cleavage of the 3'-O-TBDMS Group

-

Preparation: Dissolve the 3'-O-TBDMS protected nucleoside in an anhydrous organic solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1.0 M solution) to the reaction mixture.[4][8] The reaction is usually performed at room temperature.

-

Reaction: Stir the mixture and monitor the reaction by TLC until all the starting material is consumed.

-

Work-up: Quench the reaction by adding a silyl scavenger like silica gel or by aqueous work-up. The solvent is evaporated, and the residue is purified by column chromatography to isolate the deprotected nucleoside.

Causality Behind Experimental Choices:

-

TBAF: This is the most common fluoride source. The tetrabutylammonium cation is large and lipophilic, making the salt soluble in organic solvents where the "naked" fluoride anion is highly nucleophilic.[9]

-

THF: A common aprotic solvent that readily dissolves both the protected nucleoside and the TBAF reagent.

-

Anhydrous Conditions: While not as critical as for silylation, anhydrous conditions provide a more controlled and faster reaction.

Mechanism of Desilylation

The driving force for the desilylation reaction is the formation of the exceptionally strong silicon-fluorine bond (bond energy ~142 kcal/mol), which is significantly stronger than the silicon-oxygen bond (~110 kcal/mol).[7] The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicon intermediate, which then readily expels the alcohol.[4][10]

Caption: Mechanism of Fluoride-Mediated Desilylation.

Orthogonality in a Synthetic Workflow

The TBDMS group's stability to acid allows for the selective removal of a 5'-O-DMT group, enabling chain elongation at the 5'-position. The TBDMS group can then be removed at a later stage without affecting other parts of the molecule.

Caption: Orthogonal Deprotection Workflow.

Part III: Application in Oligonucleotide Synthesis

While the standard solid-phase synthesis of DNA proceeds in the 3' to 5' direction using 5'-DMT-3'-phosphoramidite building blocks, intermediates like 3'-O-TBDMS-thymidine are invaluable for specialized applications. These include:

-

Synthesis in the 5' to 3' Direction: By converting the 5'-OH to a phosphoramidite after selective DMT deprotection, the direction of synthesis can be reversed.

-

Preparation of Modified Oligonucleotides: It serves as a precursor for creating modifications at the 3'-terminus or for synthesizing complex branched structures.

-

RNA Synthesis: The most widespread use of TBDMS protection in oligonucleotide chemistry is for the 2'-hydroxyl group of ribonucleosides.[3][11][12] The principles of protection and fluoride-mediated deprotection are identical and are fundamental to modern RNA synthesis.

Part IV: A Hypothetical Biological Mechanism of Action

While the established role of 3'-O-TBDMS-thymidine is in chemical synthesis, we can hypothesize a potential biological mechanism if it were to be used as a therapeutic agent. This would classify it as a prodrug : a molecule that is inactive until metabolized in the body.

The Prodrug Hypothesis

Many antiviral and anticancer drugs are nucleoside analogues that, once inside a cell, are phosphorylated and interfere with DNA synthesis.[13][14][15] For 3'-O-TBDMS-thymidine to be active, the bulky, non-polar TBDMS group would first need to be cleaved to release thymidine.

Potential Metabolic Activation Pathway:

-

Cellular Uptake: The lipophilic nature of the TBDMS group might enhance passive diffusion across the cell membrane.

-

In Vivo Desilylation: The Si-O bond would need to be cleaved. While there are no specific "desilylase" enzymes, general metabolic processes like hydrolysis catalyzed by esterases or cytochrome P450 enzymes could potentially cleave the silyl ether, although this is speculative and likely inefficient.

-

Nucleoside Salvage Pathway: The released thymidine would be recognized by cellular kinases. It would be sequentially phosphorylated by thymidine kinase (TK), thymidylate kinase (TMPK), and nucleoside diphosphate kinase (NDPK) to form thymidine triphosphate (dTTP).

-

Mechanism of Action: The resulting dTTP would be a standard cellular building block. For a therapeutic effect, the molecule would need to be a modified analogue (e.g., containing a halogen or an azido group). If the starting material were a modified nucleoside like 3'-azido-3'-deoxythymidine (AZT) protected with a 3'-O-TBDMS group, its in vivo release would lead to the formation of AZT-triphosphate, a potent reverse transcriptase inhibitor. The TBDMS group itself does not confer biological activity beyond potentially altering pharmacokinetics.

Caption: Hypothetical Metabolic Pathway of 3'-O-TBDMS-Thymidine as a Prodrug.

Important Caveat: The biological mechanism described is hypothetical. The primary and extensively documented application of this compound is as a chemical intermediate, and there is limited scientific literature supporting its use or efficacy as a prodrug.

Conclusion

The "mechanism of action" of this compound is fundamentally chemical. It is a masterful tool of synthesis, enabling chemists to precisely control reactivity through the strategic protection and deprotection of hydroxyl groups. Its utility is defined by the steric bulk and unique fluoride-lability of the TBDMS group, making it an essential component of orthogonal strategies for constructing complex molecules like DNA and RNA. While its potential as a prodrug is an interesting hypothesis based on established pharmacological principles, its proven value lies in the reaction flask, where it empowers the creation of novel nucleic acid structures for research, diagnostics, and therapeutic applications.

References

-

Bellon, L. (2000). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 3.6.1-3.6.13. [Link]

-

Somavarapu, S., et al. (2015). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 56(43), 5943-5945. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Kelly, D. R., Roberts, S. M., & Newton, R. F. (1979). The Cleavage of t-Butyldimethylsilyl Ethers with Boron Trifluoride Etherate. Synthetic Communications, 9(4), 295-300. [Link]

-

Silverman, S. K., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

-

Yang, X. F. (2007). Novel fluorogenic probe for fluoride ion based on the fluoride-induced cleavage of tert-butyldimethylsilyl ether. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 321-326. [Link]

-

Tzabari, M., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 19. [Link]

-

Silverman, S. K., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

-

Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogues of thymidine. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

-

Chandrasekhar, S., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Synthetic Communications, 42(23), 3539-3547. [Link]

-

Sproviero, D., et al. (2008). A modified thymine for the synthesis of site-specific thymine-guanine DNA interstrand crosslinks. Nucleic Acids Research, 36(14), 4654-4662. [Link]

-

Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]

-

Patil, S. S., & Kumar, V. A. (2011). MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL. Nucleosides, Nucleotides and Nucleic Acids, 30(2), 157-164. [Link]

-

LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Ogilvie, K. K., et al. (1978). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 56(21), 2768-2780. [Link]

-

Hartel, C., et al. (2012). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 17(2), 1644-1670. [Link]

-

Kumar, V. A., & Ganesh, K. N. (1991). Chemical synthesis of oligonucleotides. 3. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 45-55. [Link]

-

Salic, A., & Mitchison, T. J. (2011). Thymidine analogues for tracking DNA synthesis. Molecules, 16(9), 7559-7573. [Link]

-

Salic, A., & Mitchison, T. J. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7559-7573. [Link]

Sources

- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. A modified thymine for the synthesis of site-specific thymine-guanine DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. tandfonline.com [tandfonline.com]

- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis and biological activity of several amino analogues of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3'-O-(t-butyldimethylsilyl)thymidine: Solubility and Stability

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and stability of 3'-O-(t-butyldimethylsilyl)thymidine. This guide moves beyond simple data presentation to explain the underlying chemical principles that govern the compound's behavior, ensuring that researchers can confidently and effectively utilize this critical reagent in their work.

Executive Summary: The Role and Importance of this compound

This compound is a protected nucleoside derivative that plays a pivotal role in the chemical synthesis of oligonucleotides and other complex molecular architectures. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) group on the 3'-hydroxyl function of thymidine offers a robust protecting group strategy. This protection is essential to prevent unwanted side reactions during multi-step syntheses, particularly in the construction of RNA molecules where the 2'-hydroxyl group is also protected, often with the same TBDMS group.[1][2][3] The TBDMS group's stability profile—resilient to many reaction conditions yet removable under specific, mild protocols—makes it an invaluable tool for synthetic chemists.[4][5]

Understanding the solubility and stability of this compound is not merely a matter of convenience; it is fundamental to ensuring reaction efficiency, minimizing degradation, and ultimately, achieving high yields of the desired final product. This guide provides the foundational knowledge to master the handling and application of this compound.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈N₂O₅Si | [6] |

| Molecular Weight | 356.49 g/mol | [6] |

| Appearance | White to light yellow crystalline solid/powder | |

| Storage | Refrigerated (0-10°C), under inert gas | |

| Sensitivities | Air, moisture, and heat sensitive |

Solubility Profile: A Practical Guide

The introduction of the lipophilic TBDMS group to the thymidine scaffold dramatically alters its solubility characteristics, shifting it from being water-soluble to being soluble in a range of organic solvents. While quantitative solubility data is often proprietary or not extensively published, the following table provides a practical guide to solvent selection based on the principles of "like dissolves like" and empirical observations from the field.

| Solvent | Polarity | Expected Solubility | Rationale and Practical Notes |

| Dichloromethane (DCM) | Low | High | An excellent solvent for reactions and purification due to its volatility. |

| Chloroform (CHCl₃) | Low | High | Similar to DCM, often used for NMR analysis and reactions. |

| Tetrahydrofuran (THF) | Intermediate | High | A common solvent for reactions involving silyl ethers, particularly deprotection with TBAF.[5] |

| Acetonitrile (ACN) | High (Aprotic) | Moderate to High | Frequently used as a solvent in oligonucleotide synthesis and for HPLC analysis. |

| Ethyl Acetate (EtOAc) | Intermediate | Moderate | Useful for extractions and chromatography. |

| Dimethylformamide (DMF) | High (Aprotic) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | The parent compound, thymidine, is soluble in DMSO[7]; the silyl ether derivative is expected to be highly soluble as well. |

| Methanol (MeOH) | High (Protic) | Low to Moderate | Protic nature can lead to slow degradation, especially under acidic or basic conditions. |

| Water | High (Protic) | Very Low | The large, nonpolar TBDMS group significantly reduces aqueous solubility. |

Expert Insight: For most synthetic applications, anhydrous DCM, THF, or acetonitrile are the solvents of choice. When preparing stock solutions for long-term storage, ensure the solvent is rigorously dried to prevent premature hydrolysis of the silyl ether.

Chemical Stability: Navigating the Landscape of Reactivity

The stability of the TBDMS ether linkage is the cornerstone of its utility as a protecting group. It is approximately 10⁴ times more stable to hydrolysis than the corresponding trimethylsilyl (TMS) ether, providing a wide window of compatibility with various reagents.[4] However, it is not invincible. Understanding the conditions that lead to its cleavage is critical for both preventing unintended deprotection and for designing effective final deprotection steps.

Stability to pH

-

Acidic Conditions: The Si-O bond is susceptible to acid-catalyzed hydrolysis. The rate of this hydrolysis is dependent on the acid strength and the steric environment of the silyl ether.[5] While resistant to very weak acids, stronger acidic conditions (e.g., a 2:1 mixture of acetic acid and water) will lead to cleavage.[4] This lability is a key consideration in reaction planning and workup procedures.

-

Neutral Conditions: Under strictly neutral, anhydrous conditions, this compound is highly stable. However, in the presence of water, slow hydrolysis can occur over time.

-

Basic Conditions: The TBDMS group is generally stable to aqueous bases, a feature that allows for the use of base-labile protecting groups elsewhere in the molecule.[4] This stability makes it compatible with reaction conditions such as ammonolysis used in oligonucleotide synthesis to remove base and phosphate protecting groups.[2]

Fluoride-Mediated Cleavage

The most common and efficient method for the deprotection of TBDMS ethers is through the use of a fluoride ion source.[4][5] The high affinity of fluoride for silicon drives this reaction. The formation of the strong Si-F bond is the thermodynamic driving force for the cleavage.[4]

Common reagents for fluoride-mediated deprotection include:

-

Tetrabutylammonium fluoride (TBAF): Typically used as a 1M solution in THF, it is the most common reagent for this transformation.[2][5]

-

Triethylamine trihydrofluoride (TEA·3HF): An alternative fluoride source that can be effective.[2]

-

Hydrofluoric acid (HF): Often used in pyridine or acetonitrile, HF is a potent but hazardous reagent for silyl ether cleavage.[5]

The diagram below illustrates the generally accepted mechanism for fluoride-mediated deprotection.

Caption: Workflow for HPLC-Based Stability Assessment.

Standard Deprotection Protocol using TBAF

This protocol details a standard method for the removal of the 3'-TBDMS group.

-

Dissolution: Dissolve the this compound substrate in anhydrous THF (approximately 0.1 M concentration) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of TBAF: To the stirred solution at room temperature, add 1.1 to 1.5 equivalents of a 1M solution of TBAF in THF dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. This typically takes from 2 to 16 hours, depending on the specific substrate. [5]4. Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion: A Foundation for Success

This compound is a cornerstone reagent in modern synthetic organic chemistry. Its robust yet selectively cleavable nature provides the control necessary for the synthesis of complex biomolecules. A thorough understanding of its solubility and stability, as outlined in this guide, empowers researchers to design more efficient synthetic routes, troubleshoot unexpected outcomes, and ultimately, accelerate the pace of discovery. By applying the principles and protocols herein, scientists can harness the full potential of this versatile protecting group strategy.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Nucleoside phosphoramidite. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Silyl ether. Retrieved from [Link]

- Scaringe, S. A. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 3(1), 3.6.1-3.6.12.

-

PubChem. (n.d.). 3'-O-tert-butyldimethylsilyl-thymidine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thymidine, 3'-O-TMS, 5'-O-TBDMS. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine. Retrieved from [Link]

- Varghese, V., & Wang, G. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 15(3), 1845–1853.

- Kanao, Y., et al. (2019). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. Journal of Biological Chemistry, 294(40), 14694-14702.

- Al-Bayati, F. A. H., & Nasir, M. (2022). Poly(silyl ether)

-

Ashenhurst, J. (2023, October 10). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

- Seela, F., & Peng, X. (2007). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 12(6), 1259–1300.

Sources

- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. 3'-O-tert-butyldimethylsilyl-thymidine | C16H28N2O5Si | CID 552460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

3'-O-(t-butyldimethylsilyl)thymidine CAS number 40733-27-5

An In-Depth Technical Guide to 3'-O-(t-butyldimethylsilyl)thymidine (CAS: 40733-27-5): A Cornerstone of Modern Oligonucleotide Synthesis

Introduction

In the intricate field of nucleic acid chemistry, the precise, sequential assembly of oligonucleotides is paramount. This endeavor relies on a sophisticated "protecting group strategy," a series of chemical masks that temporarily block reactive functional groups to prevent undesired side reactions. Within this framework, 3'-O-(tert-butyldimethylsilyl)thymidine (CAS Number: 40733-27-5) emerges as a pivotal building block.[1] It is a modified nucleoside where the hydroxyl group at the 3' position of the deoxyribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group.

The strategic importance of this compound lies in its role within an orthogonal protection scheme .[2] In multi-step organic synthesis, orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting the others.[3] This allows for the selective demasking of one functional group while the rest of the molecule remains shielded, a critical requirement for the directional, step-wise synthesis of DNA and RNA. The TBDMS group is selectively cleaved by fluoride ions, rendering it stable to the acidic and basic conditions used to remove other common protecting groups in oligonucleotide synthesis.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 3'-O-TBDMS-thymidine. It delves into its physicochemical properties, the strategic rationale for its use, detailed protocols for its synthesis and purification, and its application in the automated chemical synthesis of oligonucleotides.

Physicochemical Properties and Characterization

The identity, purity, and stability of 3'-O-TBDMS-thymidine are foundational to its successful application. Rigorous characterization ensures lot-to-lot consistency and prevents the introduction of impurities into sensitive oligonucleotide synthesis workflows.

Key Properties Summary

The fundamental properties of 3'-O-(tert-butyldimethylsilyl)thymidine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40733-27-5 | [6][7] |

| Molecular Formula | C₁₆H₂₈N₂O₅Si | [8][9] |

| Molecular Weight | 356.49 g/mol | [8] |

| Appearance | White to light yellow powder/crystal | [10] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1][10] |

| Storage Conditions | -20°C, under inert atmosphere | [6] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | |

| Synonyms | 3'-O-(TBDMS)Thymidine, 3'-O-tert-butyldimethylsilyl-thymidine | [8][10] |

Analytical Quality Control

Self-validating protocols demand robust analytical checkpoints. The primary methods for ensuring the quality of 3'-O-TBDMS-thymidine are:

-

High-Performance Liquid Chromatography (HPLC): The principal technique for assessing purity. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is typically employed to separate the target compound from unreacted thymidine, the 5'-O-TBDMS isomer, and any bis-silylated byproducts.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the silyl group is correctly positioned at the 3'-O position. The presence of characteristic peaks for the t-butyl and dimethylsilyl protons, alongside the expected shifts in the sugar ring protons compared to unprotected thymidine, provides definitive structural evidence.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing a rapid check for the correct mass and an indication of purity.[7]

The TBDMS Group in Nucleoside Chemistry: A Strategic Perspective

The choice of the TBDMS group for 3'-hydroxyl protection is not arbitrary; it is a deliberate decision rooted in the principles of stability and selective reactivity, which are the hallmarks of an effective orthogonal strategy.

The Principle of Orthogonal Protection

Automated oligonucleotide synthesis is a cyclical process that builds the DNA or RNA chain in a specific 3' to 5' direction. This requires a set of protecting groups that can be removed sequentially without disturbing the others. The TBDMS group is a key player in this strategy, particularly in RNA synthesis where the 2'-hydroxyl also requires protection.[12] In the context of this specific thymidine derivative (a deoxynucleoside), its primary role is as an intermediate for further chemical modifications or as a component in specialized DNA synthesis strategies.

The diagram below illustrates the orthogonal relationship between the most common protecting groups used in oligonucleotide synthesis.

Caption: Orthogonal deprotection strategy in nucleic acid chemistry.

Causality of Choice: Why TBDMS?

-

Steric Hindrance: The bulky tert-butyl group confers significant steric hindrance around the silicon atom. This bulk is the primary reason for its stability under a wide range of conditions that would cleave smaller silyl groups (like trimethylsilyl, TMS).[13]

-

Chemical Stability: The TBDMS ether linkage is robust enough to withstand the mildly acidic conditions required for detritylation (removal of the 5'-DMT group) and the basic conditions used for removing protecting groups from the nucleobases (e.g., benzoyl, acetyl) and the cyanoethyl group from the phosphate backbone.

-

Selective Lability: The silicon-oxygen bond, while stable, is uniquely susceptible to cleavage by fluoride ions. Fluoride's high affinity for silicon drives the deprotection reaction, which is highly selective and efficient, leaving other protecting groups and the integrity of the oligonucleotide chain intact.[5][14]

Synthesis and Purification of 3'-O-TBDMS-Thymidine

The synthesis of 3'-O-TBDMS-thymidine is a well-established, multi-step procedure that requires careful control of reaction conditions to ensure high regioselectivity and yield. The general strategy involves first protecting the more reactive 5'-primary hydroxyl group, then silylating the 3'-secondary hydroxyl, and finally, selectively removing the 5'-protection.[15]

Synthetic Workflow Diagram

The following diagram outlines the key transformations in the synthesis of the target compound.

Caption: Synthetic workflow for 3'-O-TBDMS-Thymidine.

Detailed Experimental Protocol

This protocol is a representative synthesis; reagent quantities and reaction times may require optimization.

Materials:

-

Thymidine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

p-Toluenesulfonic acid (p-TsOH) or Trichloroacetic acid (TCA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or equivalent solvent system)

Protocol:

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine

-

Co-evaporate thymidine (1.0 eq) with anhydrous pyridine twice to remove residual water.

-

Dissolve the dried thymidine in anhydrous pyridine.

-

Add DMT-Cl (1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The 5'-hydroxyl is primary and thus more sterically accessible and nucleophilic than the 3'-secondary hydroxyl, leading to regioselective protection.[16]

-

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a small amount of methanol.

-

Concentrate the mixture, redissolve in DCM, and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often used directly in the next step after sufficient drying.

Step 2: Synthesis of 3'-O-(t-Butyldimethylsilyl)-5'-O-(DMT)thymidine

-

Dissolve the crude 5'-O-DMT-thymidine from Step 1 in anhydrous DMF.

-

Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq). Stir at room temperature for 4-8 hours.

-

Causality: Imidazole acts as a nucleophilic catalyst and a base. It first reacts with TBDMS-Cl to form a more reactive silyl-imidazolium intermediate, which is then readily attacked by the 3'-hydroxyl group.[13]

-

-

Monitor by TLC. Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and wash the organic layer extensively with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude bis-protected nucleoside.

Step 3: Synthesis of this compound

-

Dissolve the crude product from Step 2 in a 9:1 mixture of DCM:MeOH.

-

Cool the solution to 0°C and add p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq) or 3% trichloroacetic acid in DCM. Stir for 30-60 minutes.

-

Causality: The dimethoxytrityl group is highly acid-labile and can be selectively cleaved under mild acidic conditions that leave the TBDMS group intact.[15] The orange color of the released trityl cation is a visual indicator of the reaction's progress.

-

-

Monitor the reaction carefully by TLC. Upon completion, quench by adding saturated aqueous NaHCO₃ until the orange color disappears and the solution is neutralized.

-

Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purification and Validation:

-

Purify the final crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine fractions containing the pure product (as determined by TLC).

-

Self-Validation Checkpoint: Analyze the purified product by HPLC to confirm purity (e.g., >98%) and by NMR and MS to validate its structure and molecular weight.

Deprotection Protocol: Selective Cleavage of the TBDMS Group

The utility of 3'-O-TBDMS-thymidine is defined by the ability to selectively remove the TBDMS group at the appropriate stage of a synthetic sequence. This is most commonly achieved using a source of fluoride ions.

Detailed Deprotection Protocol

Materials:

-

3'-O-TBDMS protected nucleoside/oligonucleotide

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Solvents for workup and purification (e.g., ethyl acetate, water)

Protocol using TBAF (Standard Small Molecule Deprotection):

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add TBAF solution (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Causality: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and driving the cleavage of the weaker Si-O bond.[5]

-

-

Monitor by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Protocol using TEA·3HF (Commonly for Oligonucleotides):

-

After upstream deprotection steps (base and phosphate groups), the dried oligonucleotide is treated with a solution of TEA·3HF, often in a solvent like NMP or DMF.[14]

-

The reaction is typically heated (e.g., 65°C for 90 minutes) to ensure complete desilylation of all nucleosides in the chain.[5]

-

The deprotected oligonucleotide is then precipitated from the reaction mixture using a suitable agent like n-butanol.

Conclusion

3'-O-(tert-butyldimethylsilyl)thymidine is more than a mere chemical reagent; it is an enabling tool that provides chemists with the precision and control required for the synthesis of complex, sequence-defined nucleic acids. Its value is derived from the robust stability and selective lability of the TBDMS protecting group, which fits seamlessly into the orthogonal protection strategies that underpin modern solid-phase oligonucleotide synthesis.[17] A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective use in advancing research and development in molecular biology, diagnostics, and therapeutics.

References

-

Chemical Properties of Thymidine, 3',5'-bis(O-TBDMSi) . Cheméo. [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers . PubMed Central, NIH. [Link]

-

40733-27-5 (C16H28N2O5Si) . PubChemLite. [Link]

-

Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups . Current Protocols in Nucleic Acid Chemistry. [Link]

-

The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides . Synthesis. [Link]

-

3'-O-tert-butyldimethylsilyl-thymidine | C16H28N2O5Si | CID 552460 . PubChem. [Link]

-

An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs . Nucleic Acids Research, NIH. [Link]

-

Protecting Groups and Orthogonal Protection Strategies . University of Leeds, Chemistry. [Link]

-

Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA . Molecules, NIH. [Link]

-

A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride . ResearchGate. [Link]

-

Silyl ether . Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jocpr.com [jocpr.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. 3'-O-[tert-Butyl(dimethyl)silyl]thymidine, 40733-27-5 | BroadPharm [broadpharm.com]

- 7. PubChemLite - 40733-27-5 (C16H28N2O5Si) [pubchemlite.lcsb.uni.lu]

- 8. 3'-O-tert-butyldimethylsilyl-thymidine | C16H28N2O5Si | CID 552460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 3'-O-[tert-Butyl(dimethyl)silyl]thymidine | 40733-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 13. Silyl ether - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3'-O-TBDMS-thymidine: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 3'-O-tert-butyldimethylsilyl-thymidine (3'-O-TBDMS-thymidine), a critical protected nucleoside for oligonucleotide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, a detailed synthesis protocol with mechanistic insights, robust characterization methodologies, and its primary applications in the field of nucleic acid chemistry.

Core Molecular Profile

3'-O-TBDMS-thymidine is a derivative of the natural deoxynucleoside thymidine, where the hydroxyl group at the 3' position of the deoxyribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group. This strategic protection is fundamental to its role in the stepwise synthesis of DNA oligonucleotides. The bulky TBDMS group prevents unwanted side reactions at the 3'-position while other chemical transformations are carried out at the 5'-hydroxyl group.

Physicochemical Properties

A summary of the key quantitative data for 3'-O-TBDMS-thymidine is presented below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 356.49 g/mol | [1][2] |

| Chemical Formula | C₁₆H₂₈N₂O₅Si | [1][2][3] |

| Exact Mass | 356.17674853 Da | [1] |

| IUPAC Name | 1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1] |

| CAS Number | 40733-27-5 | [2][3] |

| SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O(C)C(C)(C)C | [1] |

| Synonyms | Thymidine, 3'-O-TBDMS; 3'-O-tert-butyldimethylsilyl-thymidine | [1][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of 3'-O-TBDMS-thymidine requires a regioselective approach to differentiate between the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of thymidine. The primary 5'-OH is sterically less hindered and kinetically more reactive. Therefore, a common and reliable strategy involves first protecting the 5'-position, silylating the 3'-position, and then selectively removing the 5'-protecting group. However, direct silylation followed by chromatographic separation of isomers is also a viable, albeit potentially lower-yielding, method.

Below is a self-validating protocol that prioritizes yield and purity by employing a temporary protecting group strategy.

Synthesis Workflow Diagram

Caption: Workflow for the regioselective synthesis of 3'-O-TBDMS-thymidine.

Detailed Experimental Protocol

Step 1: Protection of the 5'-Hydroxyl Group

-

Rationale: The 4,4'-dimethoxytrityl (DMT) group is employed to selectively protect the primary 5'-hydroxyl group. Its lipophilic nature aids in purification, and it can be removed under mild acidic conditions without affecting the more stable TBDMS ether.

-

Dissolve thymidine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, ~1.1 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol and concentrate the mixture under reduced pressure.

-

Purify the resulting residue (5'-O-DMT-thymidine) by silica gel column chromatography.

Step 2: Silylation of the 3'-Hydroxyl Group

-

Rationale: With the 5'-position blocked, tert-butyldimethylsilyl chloride (TBDMS-Cl) can react selectively with the now-available 3'-hydroxyl group. Imidazole is used as a base to deprotonate the hydroxyl group and as a catalyst for the silylation reaction. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

-

Dissolve 5'-O-DMT-thymidine (1 equivalent) and imidazole (2.5-3 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon).

-

Add TBDMS-Cl (1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 18-24 hours. Monitor progress by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 5'-O-DMT-3'-O-TBDMS-thymidine. This crude product is often of sufficient purity for the next step.

Step 3: Selective Deprotection of the 5'-Hydroxyl Group

-

Rationale: The DMT group is labile to mild acid. A solution of dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM) efficiently removes the DMT group while leaving the TBDMS group intact.

-

Dissolve the crude product from Step 2 in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a 3% solution of DCA in DCM dropwise until the characteristic orange color of the trityl cation persists.

-

Stir for 10-15 minutes, then quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Final Purification

-

Rationale: Silica gel column chromatography is a standard and effective method for purifying TBDMS-protected compounds from any remaining starting material, by-products (like the DMT alcohol), and residual reagents.[4][5]

-

Purify the final crude product by flash column chromatography on silica gel.

-

Use a solvent gradient, typically starting with a non-polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute the product.

-

Combine the fractions containing the pure 3'-O-TBDMS-thymidine (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3'-O-TBDMS-thymidine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.

NMR Spectroscopy

NMR provides unambiguous structural confirmation. For regulatory purposes and detailed characterization, high-resolution NMR is considered the "gold standard".[6]

| Expected NMR Data (in CDCl₃) | |

| ¹H NMR | Characteristic Chemical Shifts (δ, ppm) |

| ~8.0-7.5 (H-6) | |

| ~6.3 (H-1') | |

| ~4.5 (H-3') | |

| ~3.9 (H-4') | |

| ~3.8-3.7 (H-5'a, H-5'b) | |

| ~2.4-2.2 (H-2'a, H-2'b) | |

| ~1.9 (CH₃ of Thymine) | |

| 0.9 (s, 9H, C(CH₃)₃ of TBDMS) | |

| 0.1 (s, 6H, Si(CH₃)₂ of TBDMS) | |

| ¹³C NMR | Characteristic Chemical Shifts (δ, ppm) |

| ~164 (C-4) | |

| ~150 (C-2) | |

| ~135 (C-6) | |

| ~111 (C-5) | |

| ~85-90 (C-1', C-4') | |

| ~70-75 (C-3') | |

| ~60-65 (C-5') | |

| ~40 (C-2') | |

| 25.7 (C(CH₃)₃ of TBDMS) | |

| 17.9 (C(CH₃)₃ of TBDMS) | |

| -4.8 (Si(CH₃)₂ of TBDMS) | |

| ~12 (CH₃ of Thymine) |

Note: The definitive appearance of the large singlet signals at ~0.9 ppm and ~0.1 ppm in the ¹H NMR spectrum is a key indicator of successful silylation.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Mass: For C₁₆H₂₈N₂O₅Si, the calculated monoisotopic mass is 356.1767 Da.

-

Ionization: Electrospray Ionization (ESI) is commonly used, typically yielding protonated [M+H]⁺ (m/z 357.18) or sodiated [M+Na]⁺ (m/z 379.16) adducts.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would show characteristic fragmentation. A prominent and diagnostic fragmentation pathway for TBDMS ethers is the loss of the tert-butyl group (a neutral loss of 57 Da), resulting in a significant [M-57]⁺ fragment ion.[7] Other fragments may arise from the cleavage of the glycosidic bond or fragmentation of the sugar moiety.[8][9]

Core Applications in Drug Development and Research

The principal application of 3'-O-TBDMS-thymidine is as a crucial intermediate in the synthesis of oligonucleotides via the phosphoramidite method.

Phosphoramidite Synthesis of Oligonucleotides

In this widely adopted methodology, nucleosides are converted into reactive phosphoramidite monomers.[7][9] The synthesis of the thymidine phosphoramidite building block requires the 3'-hydroxyl to be protected (with TBDMS) while the 5'-hydroxyl is protected with an acid-labile group (like DMT). The 3'-TBDMS group ensures that during the automated, stepwise assembly of the oligonucleotide chain, coupling occurs exclusively at the free 5'-hydroxyl of the growing chain, preventing branching or 3'-3' linkages. The TBDMS group is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection steps using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).[10]

Caption: Role of 3'-O-TBDMS-thymidine in preparing the phosphoramidite monomer for oligonucleotide synthesis.

References

-

PubChem. 3'-O-tert-butyldimethylsilyl-thymidine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 552460, 3'-O-tert-butyldimethylsilyl-thymidine. National Library of Medicine. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

-

NIST. Thymidine, TBDMS derivative. NIST Chemistry WebBook. [Link]

-

Cheméo. 3'-O-tert-butyldimethylsilyl-thymidine. [Link]

-

PubChem. Compound Summary for CID 10459624, 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine. National Library of Medicine. [Link]

-

IRIS Biotech. Supporting Information for [Article Title]. [Link]

-

Zhang, W. et al. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

-

Request PDF. Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. [Link]

-